molecular formula C25H19N3O3S2 B2522774 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 391866-92-5

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2522774
CAS RN: 391866-92-5
M. Wt: 473.57
InChI Key: CGTQWRPZQXNDGV-UHFFFAOYSA-N
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Description

The compound "N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide" is a complex molecule that appears to be related to a family of compounds that include benzothiazole and acetamide groups. These compounds are of interest due to their potential biological activities, such as anticancer, anti-inflammatory, and antibacterial properties, as well as their photophysical characteristics.

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives often involves refluxing benzothiazoles with acetic acid or similar acylation reactions. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen bond-associated crystals . Another approach involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides . Microwave-assisted synthesis is also a common technique used to prepare novel derivatives, such as the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their assembly and biological activity. For instance, water molecules can act as a bridge forming hydrogen bonds in N-(benzo[d]thiazol-2-yl)acetamide, leading to the formation of three different molecular assemblies . The molecular docking studies of some derivatives indicate that these compounds bind to the non-metallic active site of enzymes, such as urease, and that hydrogen bonding with the enzyme is crucial for inhibition .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole acetamide derivatives includes their ability to inhibit enzymes and cell proliferation. For example, N-benzyl substituted acetamide derivatives have shown inhibition of c-Src kinase and cell proliferation in various cancer cell lines . The compounds' reactivity is influenced by the presence of substituents on the benzothiazole ring, which can significantly affect their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure. These compounds exhibit photophysical properties due to their hydrogen bond associations . They also show a range of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. For instance, some derivatives have shown good antioxidant activity in various assays and excellent anti-inflammatory activity . The antibacterial activity of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Thiophene and Benzothiazole Derivatives

Thiophene analogues, including benzothiazoles and tetrahydrobenzothiophenes, have been synthesized and evaluated for their potential carcinogenicity, demonstrating varied biological activities that indicate potential applications in medicinal chemistry and environmental toxicology (Ashby et al., 1978). The synthesis and biological significance of 2-(thio)ureabenzothiazoles have been extensively reviewed, highlighting their importance in medicinal chemistry due to a broad spectrum of pharmacological activities (Rosales-Hernández et al., 2022).

Acetamides and Their Biological Effects

Acetamide derivatives have been investigated for various biological effects, including toxicity and biodegradation. Kennedy (2001) provided a comprehensive review of the toxicology of acetamide and its derivatives, offering insights into their commercial importance and the biological consequences of exposure, which are crucial for understanding the environmental and health implications of these compounds (Kennedy, 2001).

Pharmacological Evaluation and Environmental Impact

Research has also focused on the pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, demonstrating the diverse therapeutic potential of thiophene and benzothiazole derivatives (Raut et al., 2020). Additionally, the environmental fate and behavior of related compounds, such as parabens (which share functional group similarities with acetamides), have been reviewed to understand their persistence and impact in aquatic environments (Haman et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to have a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity. Such studies could provide valuable insights into its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c29-20(13-28-24(30)14-7-1-2-8-15(14)25(28)31)27-23-21(16-9-3-5-11-18(16)32-23)22-26-17-10-4-6-12-19(17)33-22/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTQWRPZQXNDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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